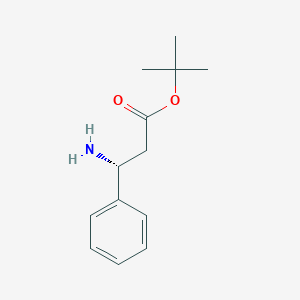

tert-butyl (3R)-3-amino-3-phenylpropanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate involves intricate chemical processes. A method described by Srivastava et al. (2002) involves terpolymerization, indicating a complex synthesis pathway that could potentially be adapted for the production of this compound.

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the chemical behavior of tert-butyl (3R)-3-amino-3-phenylpropanoate. The work by Brück et al. (1996) on paramagnetic planar complexes offers insights into structural aspects that could be relevant for analyzing the molecular structure of tert-butyl (3R)-3-amino-3-phenylpropanoate, emphasizing the importance of electronic and steric factors.

Chemical Reactions and Properties

The compound's reactivity and interactions with other chemicals are pivotal areas of study. Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, showcasing the type of chemical reactions that compounds with tert-butyl groups might undergo.

Physical Properties Analysis

Understanding the physical properties of tert-butyl (3R)-3-amino-3-phenylpropanoate is crucial for its handling and application. While specific studies on this compound's physical properties are scarce, the general principles of physical chemistry and materials science can be applied to infer its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of tert-butyl (3R)-3-amino-3-phenylpropanoate, including its stability, reactivity, and interactions with various reagents, are essential for its application in synthesis and manufacturing processes. Research on similar compounds, such as the work by Liu and Mabury (2020) on synthetic phenolic antioxidants, provides a basis for understanding the chemical behavior of tert-butyl derivatives.

Aplicaciones Científicas De Investigación

Chemoselective Deprotection and Kinetic Resolution

Research highlights the use of "tert-butyl (3R)-3-amino-3-phenylpropanoate" in chemoselective deprotection and kinetic resolution processes. The acylation of β-amino esters and the hydrolysis of β-amido esters have been studied, demonstrating the enzyme Candida antarctica Lipase A's ability to selectively cleave amide bonds in the presence of bulky tert-butyl esters, leaving the tert-butyl ester bond intact in 3-amino-3-phenylpropanoate. This selectivity is crucial for the kinetic resolution of tert-butyl esters of 3-amino acids, showcasing the compound's utility in synthetic organic chemistry (Mäenpää, Kanerva, & Liljeblad, 2016).

Asymmetric Synthesis

The compound also plays a pivotal role in the asymmetric synthesis of amino acid derivatives. A notable application is in the diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose. This process demonstrates the compound's versatility in constructing complex molecules with high stereocontrol, essential for the development of novel pharmaceuticals and biologically active compounds (Csatayová et al., 2011).

Enantioselective Synthesis

Further research underscores the importance of "tert-butyl (3R)-3-amino-3-phenylpropanoate" in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives are β-analogues of aromatic amino acids and can be prepared enantioselectively, highlighting the compound's utility in the synthesis of biologically relevant molecules (Arvanitis et al., 1998).

Lipase-Catalyzed Resolution and Synthesis of Dapoxetine

The lipase-catalyzed resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, identifying Candida antarctica lipase A as the best biocatalyst. This enzymatic approach facilitated the production of a valuable intermediate for synthesizing (S)-dapoxetine, underscoring the compound's relevance in medicinal chemistry and the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R)-3-amino-3-phenylpropanoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-2-(3-Methyl-1,2,4-oxadiazol-5-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B62175.png)

![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)

![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)

![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)